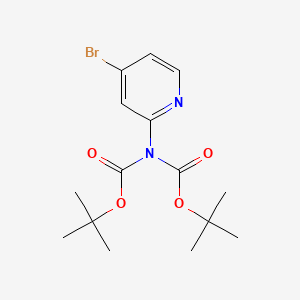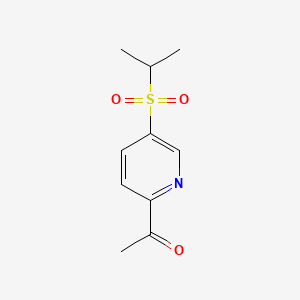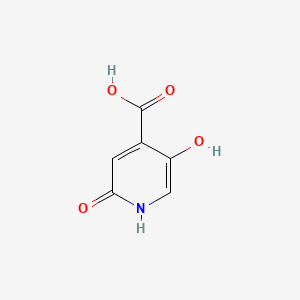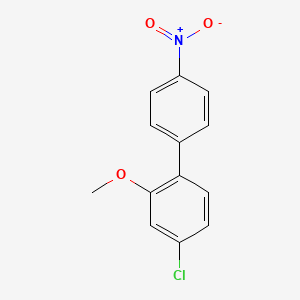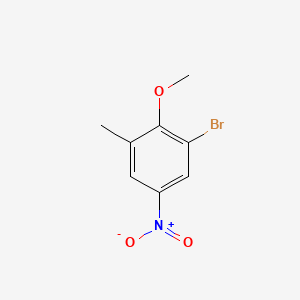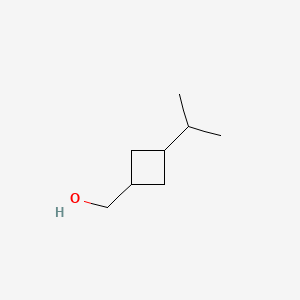
(3-Isopropylcyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Isopropylcyclobutyl)methanol” is a fine chemical . It is not a stock item and may not be readily available . The CAS number for this compound is 1269291-96-4 .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives are known to undergo various reactions. For instance, methanol can be converted to hydrocarbons, olefins, gasoline, and aromatics over zeolite and zeotype catalysts . Additionally, primary alcohols and methanol can react to form alkyl halides under acidic conditions .Wissenschaftliche Forschungsanwendungen
Lipid Dynamics in Biological Membranes Methanol is utilized as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. This study demonstrated that methanol significantly influences lipid dynamics, particularly in the context of 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles, affecting their mixing and transfer kinetics (Nguyen et al., 2019).
Catalytic Chemical Synthesis Methanol serves as a renewable chemical feedstock in catalytic chemical synthesis. It engages in direct C–C coupling with allenes using a homogeneous iridium catalyst, facilitating the production of higher alcohols incorporating all-carbon quaternary centers (Moran et al., 2011).
Reactions with Isoprenoid Alcohols The reaction of BF3-methanol with certain alcohols, such as allylic alcohols with an alkyl branch, results in the formation of methyl ethers. This reaction is particularly notable with compounds like phytol (Irene et al., 1976).
N-Methylation of Amines and Transfer Hydrogenation Methanol has been used as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes. This process is facilitated by a cost-effective RuCl3.xH2O catalyst and highlights the synthetic value of methanol in organic synthesis (Sarki et al., 2021).
Methanol Production via CO2 Hydrogenation Methanol is produced from CO2 hydrogenation, a process of growing interest in sustainable energy technologies. Research on various reactor configurations and simulations for methanol production underlines its significance as a valuable chemical for both fuel and synthesis of other chemicals (Leonzio et al., 2019).
Zukünftige Richtungen
While specific future directions for “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives have a promising future. Methanol’s versatility in use secures its future, and reinvestment in conventional methanol is necessary to support demand growth long term . Methanol is also emerging as a marine fuel, with a contracting spree pushing the orderbook to 205 newbuilds . Furthermore, bacteria have been engineered in the laboratory to efficiently use methanol, which can now be tapped into to produce valuable products currently made by the chemical industry from fossil fuels .
Eigenschaften
IUPAC Name |
(3-propan-2-ylcyclobutyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)8-3-7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPFGGDBCIDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680560 |
Source


|
| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylcyclobutyl)methanol | |
CAS RN |
1269291-96-4 |
Source


|
| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



